FXa Inhibition: Class-Level Evidence from Carbamoyl-Type Benzofuran Patent
The compound falls within the general formula [1] of US Patent 7,605,158 B2, which claims carbamoyl-type benzofuran derivatives as FXa inhibitors [1]. The patent states that compounds of this class exhibit 'excellent inhibitory effect on FXa' [1]. However, no compound-specific IC₅₀ or Kᵢ value for CAS 847409-63-6 is disclosed in the patent examples, and no head-to-head comparison with a named comparator compound is available for this specific congener. The class-level FXa inhibitory activity is inferred from the structural inclusion of the compound within the claimed Markush structure.
| Evidence Dimension | FXa inhibitory activity (class-level claim) |
|---|---|
| Target Compound Data | No specific IC₅₀ or Kᵢ reported for CAS 847409-63-6 |
| Comparator Or Baseline | No direct comparator data available; class-level activity inferred from patent disclosure |
| Quantified Difference | Not quantifiable for this specific compound |
| Conditions | FXa enzyme inhibition assay (details not specified for this compound in the patent) |
Why This Matters
The compound's structural inclusion in a patented FXa inhibitor series provides a rationale for its use in anticoagulant target studies, but the absence of compound-specific quantitative data means procurement decisions cannot be based on potency comparisons.
- [1] Tanabe Seiyaku Co., Ltd. Carbamoyl-type benzofuran derivatives. US Patent 7,605,158 B2. Filed 2004-09-24, published 2009-10-20. View Source
